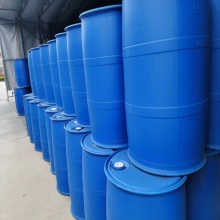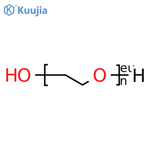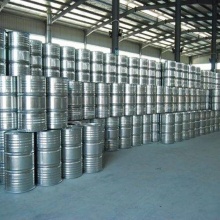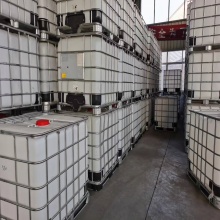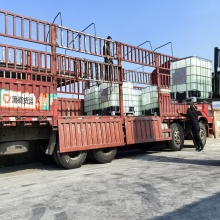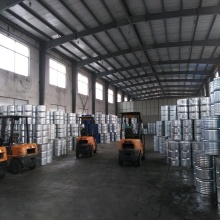Cas no 25322-68-3 (Polyethylene Glycol)

Polyethylene Glycol Chemische en fysische eigenschappen
Naam en identificatie
-
- CARBOWAX BRAND POLYETHYLENE
- PEG
- PEG200
- Polyethylene oxide
- Polyethylene Glycol 6000
- Polyethylene Glycol 400
- Polyethylene Glycol 300
- Polyethylene Glycol 200
- Polyethylene Glycol 600
- Polyethylene Glycol 4000
- Polyethylene Glycol 2000
- Polyethylene glycol
- ETHYLENE GLYCOL
- Kollisolv PEG 300
- PEG#1540
- PEG1000
- PEG200、300、400、600、800、1000、1500
- PEG-600
- Poly(ethylene glycol)
- Poly(ethylene Glycol) ~1000
- Poly(ethylene Glycol) ~200
- Poly(ethylene Glycol) ~2000
- Poly(ethylene Glycol) ~400
- Poly(ethylene Glycol) ~600
- Poly(ethylene Glycol) ~6000
- Poly(ethyleneglycol),averageM.W.100010GR
- Poly(ethyleneglycol),averageM.W.1500100GR
- Poly(ethyleneglycol),averageM.W.2001LT
- Poly(ethyleneglycol),averageM.W.2005LT
- Poly(ethyleneglycol),averageM.W.30010LT
- Poly(ethyleneglycol),averageM.W.3001LT
- Poly(ethyleneglycol),averageM.W.3002.5LT
- Poly(ethyleneglycol),averageM.W.4001LT
- Poly(ethyleneglycol),averageM.W.4005LT
- Poly(ethyleneglycol),averageM.W.600010GR
- Poly(ethyleneglycol),averageM.W.6005LT
- Poly(ethyleneoxide)
- Poly(ethyleneoxide),approx.M.W.100,0005GR
- Poly(ethyleneoxide),approx.M.W.200,000250GR
- Poly(ethyleneoxide),approx.M.W.200,0005GR
- Poly(ethyleneoxide),approx.M.W.300,000250GR
- Poly(ethyleneoxide),approx.M.W.300,0005GR
- Poly(ethyleneoxide),approx.M.W.600,000250GR
- Poly(ethyleneoxide),approx.M.W.600,000500GR
- Poly(ethyleneoxide),approx.M.W.600,0005GR
- Poly(ethyleneoxide),approx.M.W.900,000100GR
- Poly(ethyleneoxide),approx.M.W.900,000500GR
- Poly(ethyleneoxide),approx.M.W.900,0005GR
- Polyethylene glycol 800
- POLYETHYLENE GLYCOL 8000
- POLYETHYLENE GLYCOL(RG)
- Tetraethylene glycol
- Polyethylene Glycol 3350
- 150
- 1500
- 200
- 400
- 4000
- 6000
- 8000
- AQUACIDE III
- CARBOWAX
- CARBOWAX 1000
- CARBOWAX 1450
- CARBOWAX 20M
- CARBOWAX 3350
- CARBOWAX 400
- CARBOWAX 4000
- CARBOWAX, POLYETHYLENE GLYCOL 1000
- CARBOWAX, POLYETHYLENE GLYCOL 1450
- CARBOWAX, POLYETHYLENE GLYCOL 200
- CARBOWAX, POLYETHYLENE GLYCOL 300
- CARBOWAX, POLYETHYLENE GLYCOL 3350
- CARBOWAX, POLYETHYLENE GLYCOL 400
- Glycol
- -hydroxy-
- Poly(oxy-1,2-ethanediyl), α-hydro-ω
- peg 1500
- Macrogol 400
- Macrogol 300
- Macrogol 1000
- PEO
- Macrogol 4,000
- Macrogol 6,000
- Macrogol 20,000
- Macrogol 35,000
- Lutrol® E 300
- Lutrol® E 400
- PEG 300
- PEG 400
- PEG 4000
- PEG 6000
- PEG 600
- PEG 2000
- PEG 200
- poly(ethyleneglycol)
- PEG-1000
- PEG300
- PEG3000
- PEG30000
- PEG45000
- peg 50000
- Macrogol 4000
- PolyethyleneGlycol
- 1,2-Propanediol
- Poly(ethylene glycol) 200
- Polyethylene glycol,average Mn 8000
- Poly(ethylene glycol); PEG1540
- Poly(ethylene oxide)
- Polyethylene Glycol Solution
- 1,2-ethanediol,homopolymer
- 2-ethanediyl),.alpha.-hydro-.omega.-hydroxy-Poly(oxy-1
- Alcox E 160
- Alcox E 30
- alcoxe30
- Poly(ethylene oxide),approx. M.W. 600,000
- Poly(ethylene oxide),approx. M.W. 200,000
- Poly(ethylene oxide),approx. M.W. 900,000
- Polyethylene Glycol
-
- MDL: MFCD00081839
- Inchi: 1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
- InChI-sleutel: LYCAIKOWRPUZTN-UHFFFAOYSA-N
- LACHT: OC{-}CO{+n}[H]
Berekende eigenschappen
- Exacte massa: 62.036779
- Monoisotopische massa: 62.036779
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 4
- Aantal draaibare bindingen: 1
- Complexiteit: 6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: -1.4
- Topologisch pooloppervlak: 40.5
Experimentele eigenschappen
- Kleur/vorm: waxy solid
- Dichtheid: 1.0845 g/mL at 70 °C
1.0689 g/mL at 90 °C - Smeltpunt: 52.0 to 56.0 deg-C
- Kookpunt: >250°C
- Vlampunt: Fahrenheit: 444.2 ° f
Celsius: 229 ° c - Brekindex: n20/D 1.4539
- PH: 5.5-7.0 (25℃, 50mg/mL in H2O)
- Oplosbaarheid: H2O: 50 mg/mL, clear, colorless
- Waterverdelingscoëfficiënt: Soluble in water.
- Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents.
- Dampfdruk: <0.01 mmHg ( 20 °C)
- Merck: 7568
- Oplosbaarheid: Soluble in water.
- Gevoeligheid: Hygroscopic
- Kleur/vorm: ~50% in H2O
Polyethylene Glycol Beveiligingsinformatie
-
Symbool:



- Signaalwoord:Danger
- Gevaarverklaring: H302-H311-H373-H411
- Waarschuwingsverklaring: P273-P280-P301+P312+P330-P302+P352+P312-P391-P501
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:1
- Code gevarencategorie: 23/24/25-33-52/53
- Veiligheidsinstructies: 36/37-45-61
- FLUKA MERK F CODES:3-9
- RTECS:TQ4050000
-
Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:2-8°C
- Veiligheidstermijn:S24/25
- TSCA:Yes
- Risicozinnen:R36/38
Polyethylene Glycol Douanegegevens
- HS-CODE:39072011
Polyethylene Glycol Prijsmeer >>
| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 945109-1KG |
Poly(ethylene glycol), reagent grade, average Mn 6000 |
25322-68-3 | 1KG |
¥ 122 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | 977947-100G |
Poly(ethylene glycol), average M.W. 600 |
25322-68-3 | 100G |
¥ 72 | 2022-04-26 | ||
| abcr | AB118613-5 kg |
Polyethylene glycol 6,000; . |
25322-68-3 | 5 kg |
€268.80 | 2023-07-20 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0691720323-500g |
Polyethylene Glycol |
25322-68-3 | 500g |
¥ 35.3 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0691590324-1000g |
Polyethylene Glycol |
25322-68-3 | 1000g |
¥ 57.6 | 2024-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0443-500g |
Polyethylene Glycol |
25322-68-3 | 500g |
¥375.0 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0840-25g |
Polyethylene Glycol |
25322-68-3 | 25g |
¥150.0 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0885-25g |
Polyethylene Glycol |
25322-68-3 | 25g |
¥150.0 | 2022-06-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002135-5g |
Polyethylene Glycol |
25322-68-3 | 000, | 5g |
¥38 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007383-5g |
Polyethylene Glycol |
25322-68-3 | 000 | 5g |
¥50 | 2023-09-09 |
Polyethylene Glycol Productiemethode
Synthetic Routes 1
1.2 Catalysts: Boron trifluoride etherate ; 3 h, 70 °C; 70 °C; 70 °C → 95 °C; 9 h, 95 °C; 95 °C → 60 °C
Synthetic Routes 2
Synthetic Routes 3
Polyethylene Glycol Raw materials
Polyethylene Glycol Preparation Products
Polyethylene Glycol Leveranciers
Polyethylene Glycol Gerelateerde literatuur
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Gerelateerde categorieën
- materiaal en chemische stoffen Hoge moleculaire materialen Polymere materialen met heteroatomen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen dialkylethers
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Athen dialkylethers
Aanvullende informatie over Polyethylene Glycol
Polyethylene Glycol 25322-68-3 in Drug Delivery Systems: Enhancing Bioavailability and Stability
Polyethylene Glycol (PEG) with the CAS number 25322-68-3 is a cornerstone in modern drug delivery systems, particularly for improving the bioavailability and stability of therapeutic compounds. PEGylation—the process of attaching PEG chains to drugs—has revolutionized treatments for diseases like cancer and autoimmune disorders. For instance, PEGylated interferons exhibit prolonged circulation times, reducing dosing frequency for patients. Researchers are also exploring PEG's role in nanoparticle-based delivery, where its hydrophilic properties prevent immune system recognition. A 2022 study highlighted PEG's ability to reduce protein aggregation in biologic drugs, addressing a critical challenge in biopharmaceutical formulations. As demand for targeted therapies grows, PEG 25322-68-3 remains pivotal for optimizing drug performance.
Safety and Toxicity of Polyethylene Glycol 25322-68-3 in Pharmaceuticals: Current Research Insights
The safety profile of Polyethylene Glycol 25322-68-3 is rigorously studied due to its widespread use in vaccines, laxatives, and injectable therapies. While generally recognized as safe (GRAS) by regulatory agencies, recent debates focus on rare cases of hypersensitivity, particularly with high-molecular-weight PEGs. A 2023 meta-analysis noted that PEG-related adverse events occur in <1% of patients, often linked to pre-existing antibodies. Innovations like PEG alternatives (e.g., polysarcosines) are emerging, yet PEG's cost-effectiveness and versatility keep it dominant. For consumers, understanding PEG's role in COVID-19 mRNA vaccines has been a hot topic, underscoring the need for transparent communication about excipient safety.
Polyethylene Glycol 25322-68-3 in Tissue Engineering and Regenerative Medicine
Beyond drug delivery, Polyethylene Glycol 25322-68-3 is a key player in tissue engineering, thanks to its tunable mechanical properties and biocompatibility. PEG-based hydrogels mimic extracellular matrices, supporting cell growth in 3D bioprinting applications. A breakthrough 2021 study demonstrated PEG's efficacy in cartilage repair, where cross-linked PEG hydrogels integrated seamlessly with native tissue. Researchers are also investigating PEG's role in neural regeneration, with animal models showing reduced scar formation post-injury. As regenerative medicine advances, PEG's adaptability positions it as a critical material for organ-on-a-chip technologies and personalized implants.
Future Trends: Polyethylene Glycol 25322-68-3 and Smart Drug Formulations
The future of Polyethylene Glycol 25322-68-3 lies in stimuli-responsive drug systems, such as pH- or temperature-sensitive PEG conjugates. These "smart" formulations enable precise drug release at disease sites, minimizing side effects. For example, PEG-coated liposomes are being tested for targeted cancer therapy, releasing payloads only in acidic tumor microenvironments. Additionally, PEG's compatibility with AI-driven drug design tools accelerates the development of next-generation biologics. Industry reports predict a 12% CAGR for PEG-based therapeutics by 2030, driven by innovations in gene therapy and biosimilars. As precision medicine evolves, PEG 25322-68-3 will continue to bridge chemistry and clinical needs.
25322-68-3 (Polyethylene Glycol) Gerelateerde producten
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 24991-55-7(1,2-Dimethoxyethane)
- 1516-08-1(Ethanol-d6)
- 9003-39-8(Polyvinylpyrrolidone)
- 9002-93-1(Polyethylene Glycol Mono-4-octylphenyl Ether)
- 9004-74-4(Methoxypolyethylene glycols)
- 107-21-1(Ethylene Glycol, Dehydrated)
- 9003-07-0(Polypropylene)
- 9003-04-7(Sodium acrylate)
- 1094606-48-0(3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole)

